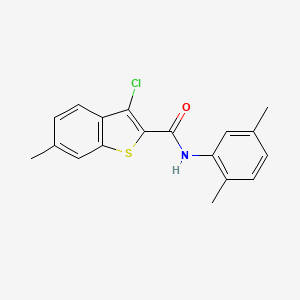![molecular formula C21H20O5 B5727171 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits. Hesperetin has been found to have numerous potential health benefits due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one exerts its effects through various mechanisms. It has been found to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and contribute to the development of chronic diseases. Additionally, hesperetin has been found to inhibit the activity of certain enzymes that are involved in inflammation, which may help to reduce inflammation and prevent the development of chronic diseases.
Biochemical and Physiological Effects:
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to have numerous biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and damage to cellular DNA. Additionally, hesperetin has been found to improve insulin sensitivity and reduce blood glucose levels in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for research studies. Additionally, hesperetin has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, hesperetin has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, hesperetin has low bioavailability, which can limit its effectiveness in certain studies.
Direcciones Futuras
There are several future directions for research on hesperetin. One area of interest is the potential use of hesperetin as a therapeutic agent for the treatment of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to understand the mechanisms by which hesperetin exerts its effects and to identify potential targets for therapeutic intervention. Finally, more studies are needed to investigate the safety and efficacy of hesperetin in humans.
Métodos De Síntesis
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one can be synthesized from hesperidin, which is a flavonoid glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to produce hesperetin. The process can be carried out using various methods, including acid hydrolysis, enzymatic hydrolysis, and alkaline hydrolysis.
Aplicaciones Científicas De Investigación
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential health benefits. Studies have shown that hesperetin has antioxidant and anti-inflammatory properties that may help to reduce the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, hesperetin has been found to have neuroprotective effects and may help to improve cognitive function.
Propiedades
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(10-9-17(12)20)25-11-18(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSCXSDBPYLQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)



![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)


![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)
